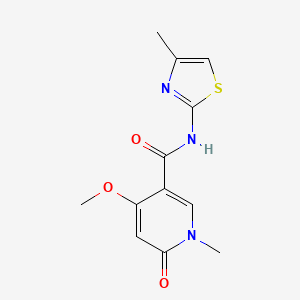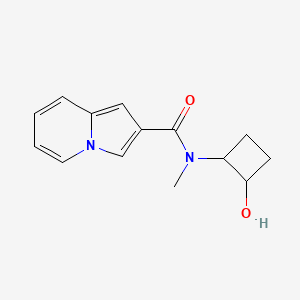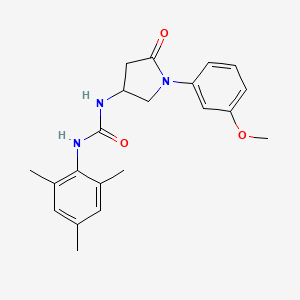![molecular formula C29H35N5O5S B2572802 N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1037222-83-5](/img/structure/B2572802.png)
N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide” is a complex organic compound . It contains a variety of functional groups, including a carbamoyl group, a sulfanyl group, and an imidazoquinazolinone group . The compound also contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy substituents .
Molecular Structure Analysis
The molecular formula of the compound is C23H29N3OS . This indicates that the compound contains 23 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom . The InChI string provides a textual representation of the compound’s structure .
Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds analogous to the one have demonstrated significant biological activity against various standard strains of bacteria and fungi. For example, novel quinolinone derivatives have been synthesized and shown to possess considerable antimicrobial and antifungal efficacy, highlighting the potential of these molecules in combating infectious diseases (Anisetti & Reddy, 2012; Hussein, 2018).
Antitumor Activity
The antitumor potential of quinazolinone derivatives has also been a subject of study, with several compounds showing promising results in inhibiting tumor growth and displaying cytotoxic activities against various cancer cell lines. This suggests their utility as potential chemotherapeutic agents (Al-Suwaidan et al., 2016; Markosyan et al., 2015).
Enzyme Inhibition
These compounds have also been evaluated for their ability to inhibit various enzymes, including monoamine oxidase (MAO) and thymidylate synthase (TS), which are critical for certain physiological processes and disease mechanisms. Inhibition of these enzymes suggests the potential of quinazolinone derivatives in the treatment of neurological disorders and as anticancer agents, respectively (Gangjee et al., 1996; Markosyan et al., 2015).
Novel Drug Development
The synthesis and pharmacological evaluation of quinazolinone derivatives underscore their significance in the discovery and development of new drugs. Through various chemical modifications, researchers have been able to enhance the bioactivity of these compounds, making them viable candidates for further drug development and clinical trials (Stevens et al., 1987).
properties
IUPAC Name |
N-butyl-3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5S/c1-4-5-15-30-25(35)13-11-22-28(37)34-27(32-22)20-8-6-7-9-21(20)33-29(34)40-18-26(36)31-16-14-19-10-12-23(38-2)24(17-19)39-3/h6-10,12,17,22H,4-5,11,13-16,18H2,1-3H3,(H,30,35)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQLOQJVIDKNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)



![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)



![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)

![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)
